molecular formula C17H17NO4 B8678317 5-(dimethylcarbamoyl)-2-phenylmethoxybenzoic acid

5-(dimethylcarbamoyl)-2-phenylmethoxybenzoic acid

Cat. No.: B8678317
M. Wt: 299.32 g/mol
InChI Key: IVALNPQJGCCPHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(dimethylcarbamoyl)-2-phenylmethoxybenzoic acid is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(dimethylcarbamoyl)-2-phenylmethoxybenzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzoic Acid Core: The initial step involves the formation of the benzoic acid core through a Friedel-Crafts acylation reaction.

    Introduction of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction, often using dimethylamine as the nucleophile.

    Attachment of the Phenylmethyl Group: The phenylmethyl group is attached through an etherification reaction, typically using benzyl chloride and a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

5-(dimethylcarbamoyl)-2-phenylmethoxybenzoic acid undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various substituents onto the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

5-(dimethylcarbamoyl)-2-phenylmethoxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound can be used in the study of enzyme interactions and as a probe for biochemical pathways.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 5-(dimethylcarbamoyl)-2-phenylmethoxybenzoic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenylmethyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzoic Acid Derivatives: Compounds such as 4-[(Dimethylamino)carbonyl]benzoic acid and 2-[(Phenylmethyl)oxy]benzoic acid share structural similarities.

    Aromatic Amines: Compounds like aniline and N,N-dimethylaniline have similar functional groups.

Uniqueness

5-(dimethylcarbamoyl)-2-phenylmethoxybenzoic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C17H17NO4

Molecular Weight

299.32 g/mol

IUPAC Name

5-(dimethylcarbamoyl)-2-phenylmethoxybenzoic acid

InChI

InChI=1S/C17H17NO4/c1-18(2)16(19)13-8-9-15(14(10-13)17(20)21)22-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,20,21)

InChI Key

IVALNPQJGCCPHR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of LiOH (585 mg, 13.95 mmol) in water (8 ml) was added to a stirred solution of methyl 5-[(dimethylamino)carbonyl]-2-[(phenylmethyl)oxy]benzoate (may be prepared as described in Description 58; 437 mg, 1.40 mmol) in tetrahydrofuran (2 ml) at room temperature. The mixture was stirred at room temperature for 3 h. The mixture was acidified with HCl (6 mol/l) and extracted with ethyl acetate (3×40 ml). The organic phase was washed with saturated brine (25 ml), dried over sodium sulfate, and evaporated in vacuo to give the crude product as a white solid. 350 mg.
Name
Quantity
585 mg
Type
reactant
Reaction Step One
Quantity
437 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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